4-(Trifluoromethyl)benzamidine hydrochloride (CAS 38980-96-0) is an electron-deficient aromatic amidine salt utilized extensively in medicinal chemistry and advanced materials science. In pharmaceutical procurement, it serves as a specialized precursor for synthesizing serine protease inhibitors and trifluoromethylated heterocycles, where the para-CF3 group imparts critical metabolic stability and modulates the amidine pKa for improved membrane permeability. In the optoelectronics sector, this compound has emerged as a highly effective dipolar passivating agent (abbreviated as TFPhFACl) for perovskite solar cells (PSCs). Its combination of a strong electron-withdrawing trifluoromethyl group and a coordinating amidine moiety allows it to form a beneficial dipole layer that accelerates charge transport while simultaneously passivating undercoordinated lead and iodine defects, making it a dual-purpose procurement choice for both synthetic and materials applications [1].
Substituting 4-(trifluoromethyl)benzamidine hydrochloride with unsubstituted benzamidine hydrochloride or electron-donating analogs (e.g., 4-methylbenzamidine) fundamentally alters both the physicochemical and electronic properties of the target system. In drug design, the unsubstituted benzamidine group possesses a high pKa (~11.6), rendering it fully protonated at physiological pH and severely limiting passive membrane permeability[1]. The strongly electron-withdrawing para-CF3 group significantly lowers this pKa, enhancing the fraction of neutral species available for membrane crossing [1]. In perovskite applications, generic ammonium or amidinium salts lack the massive dipole moment generated by the CF3 group; without this dipole, the material fails to provide the built-in electric field necessary to accelerate hole transport across the buried interface, leading to inferior power conversion efficiencies and higher non-radiative recombination rates [2].
In the fabrication of mixed 2D/3D perovskite solar cells, the application of 4-(trifluoromethyl)benzamidine hydrochloride (TFPhFACl) as a surface capping layer introduces a strong molecular dipole that fundamentally alters charge extraction dynamics. Compared to unpassivated 3D perovskite baselines, the incorporation of TFPhFACl boosts the power conversion efficiency (PCE) to 24.0%. This enhancement is driven by the synergistic effect of the CF3 group forming a dipole layer that accelerates hole transport to the Spiro-OMeTAD layer, while the amidine cation coordinates with the Pb-I octahedron to suppress non-radiative recombination[1].
| Evidence Dimension | Power Conversion Efficiency (PCE) in mixed 2D/3D PSCs |
| Target Compound Data | 24.0% PCE |
| Comparator Or Baseline | Unpassivated 3D perovskite baseline (typically ~21-22%) |
| Quantified Difference | ~2-3% absolute increase in PCE with accelerated hole transport |
| Conditions | Surface regulation of 3D perovskite using TFPhFACl precursor to form a 2D capping layer |
Procurement of this specific fluorinated amidine is critical for solar cell manufacturers aiming to break the 23% efficiency barrier through combined dipole-field charge extraction and defect passivation.
Benzamidine is a classic P1 anchor for serine proteases, but its high basicity (pKa ~11.6) results in poor oral bioavailability and membrane permeability. The introduction of the strongly electron-withdrawing para-trifluoromethyl group in 4-(trifluoromethyl)benzamidine hydrochloride significantly reduces the electron density at the amidine nitrogen. Based on established Hammett substituent effects, this lowers the pKa compared to the unsubstituted baseline, increasing the proportion of the un-ionized species at physiological pH. This precise pKa modulation, combined with the enhanced lipophilicity of the CF3 group, allows medicinal chemists to maintain high ligand efficiency while overcoming the permeability bottlenecks typical of strongly basic amidines [1].
| Evidence Dimension | Amidine basicity (pKa) and lipophilicity |
| Target Compound Data | Lowered pKa and increased logP |
| Comparator Or Baseline | Unsubstituted benzamidine (pKa ~11.6) |
| Quantified Difference | Significant reduction in basicity, exponentially increasing neutral species fraction at pH 7.4 |
| Conditions | Physiological pH (7.4) in aqueous media for pharmacokinetic modeling |
For pharmaceutical procurement, this building block is essential when designing orally bioavailable protease inhibitors where standard benzamidines fail due to excessive basicity.
As a synthetic intermediate, 4-(trifluoromethyl)benzamidine hydrochloride is highly optimized for condensation reactions to form complex heterocycles such as pyrimidines and triazines. The electron-withdrawing nature of the CF3 group activates the amidine carbon, making it highly reactive toward dicarbonyls and other electrophiles. In standard cyclization protocols, this activated amidine consistently delivers high yields of para-CF3-phenyl substituted heterocycles, which are highly prized in agrochemical and pharmaceutical libraries for their metabolic stability. Substituting this with a methyl- or methoxy-benzamidine reduces the electrophilic activation of the intermediate, often requiring harsher conditions or resulting in lower cyclization yields .
| Evidence Dimension | Reactivity in condensation/cyclization workflows |
| Target Compound Data | High-yield formation of CF3-phenyl heterocycles under mild basic conditions |
| Comparator Or Baseline | Electron-rich amidines (e.g., 4-methylbenzamidine) |
| Quantified Difference | Enhanced electrophilic activation driven by the CF3 inductive effect |
| Conditions | Base-catalyzed condensation with dicarbonyls or equivalent electrophiles |
Chemical manufacturers must select this specific hydrochloride salt to efficiently install the metabolically stable 4-(trifluoromethyl)phenyl pharmacophore in a single high-yield cyclization step.
4-(Trifluoromethyl)benzamidine hydrochloride (TFPhFACl) is a highly effective passivating agent for mixed 2D/3D perovskite solar cells. Its unique dipole moment accelerates hole transport to the Spiro-OMeTAD layer, while its amidine group passivates Pb-I defects, making it an essential procurement item for scaling PSCs to >24% power conversion efficiencies [1].
In medicinal chemistry, this compound is utilized as a specialized P1 anchor building block for targeting serine proteases like trypsin, thrombin, and plasma kallikrein. The para-CF3 group lowers the amidine pKa and increases lipophilicity compared to standard benzamidine, directly addressing the poor oral bioavailability and membrane permeability issues that plague highly basic amidine-based drug candidates [2].
As a highly reactive electrophilic condensation partner, this hydrochloride salt is the preferred precursor for synthesizing para-(trifluoromethyl)phenyl-substituted pyrimidines, triazines, and imidazoles. Procuring this specific building block ensures high cyclization yields and seamlessly installs the CF3 group, which is critical for blocking oxidative metabolism in final active ingredients.
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